molecular formula C16H18ClN B14134553 N-Benzyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) CAS No. 93007-63-7

N-Benzyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)

Cat. No.: B14134553
CAS No.: 93007-63-7
M. Wt: 259.77 g/mol
InChI Key: QYBIZZCHZXZBFQ-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C16H18ClN. It is a hydrochloride salt form of N-Benzyl-2,3-dihydro-1H-inden-2-amine, which is a derivative of indene. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) typically involves the reaction of 2,3-dihydro-1H-indene with benzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2,3-dihydro-1H-inden-1-amine: A closely related compound with similar structural features.

    2,3-Dihydro-1H-indene: The parent compound from which N-Benzyl-2,3-dihydro-1H-inden-2-amine is derived.

    Benzylamine: A simple amine that is used in the synthesis of N-Benzyl-2,3-dihydro-1H-inden-2-amine.

Uniqueness

N-Benzyl-2,3-dihydro-1H-inden-2-amine–hydrogen chloride (1/1) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

93007-63-7

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

N-benzyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-10-14-8-4-5-9-15(14)11-16;/h1-9,16-17H,10-12H2;1H

InChI Key

QYBIZZCHZXZBFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Origin of Product

United States

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